molecular formula C9H12FO3P B3034322 Dimethyl (4-fluorobenzyl)phosphonate CAS No. 156745-59-4

Dimethyl (4-fluorobenzyl)phosphonate

Cat. No.: B3034322
CAS No.: 156745-59-4
M. Wt: 218.16 g/mol
InChI Key: PXRXOCSAKCSLKQ-UHFFFAOYSA-N
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Description

Dimethyl (4-fluorobenzyl)phosphonate is an organophosphorus compound with the molecular formula C9H12FO3P. It is characterized by the presence of a phosphonate group attached to a benzyl ring substituted with a fluorine atom at the para position.

Mechanism of Action

Target of Action

Dimethyl (4-fluorobenzyl)phosphonate is a phosphonate compound. Phosphonates are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . The primary targets of this compound are likely to be enzymes or receptors that interact with phosphate or carboxylate groups.

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in many metal-catalyzed reactions . In this process, the phosphonate group of the compound, which is a formally nucleophilic organic group, is transferred to a metal catalyst . This interaction can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Phosphonates are known to affect various biological pathways due to their ability to mimic phosphates and carboxylates . These pathways could include those involved in energy metabolism, signal transduction, and other cellular processes.

Pharmacokinetics

Phosphonates are generally poorly soluble in organic solvents but soluble in water and common alcohols . This suggests that the compound may have good bioavailability when administered orally or intravenously.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its potential to inhibit metabolic enzymes, the compound could disrupt normal cellular processes, leading to various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as metal ions, could influence the compound’s ability to undergo transmetalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl (4-fluorobenzyl)phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. This reaction typically uses Pd(OAc)2 as the palladium source and Xantphos as a supporting ligand . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the copper-catalyzed addition of H-phosphonate dialkyl esters to boronic acids. This method uses Cu2O/1,10-phenanthroline as the catalytic system and provides high yields within a short reaction time .

Chemical Reactions Analysis

Types of Reactions: Dimethyl (4-fluorobenzyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: Triethylamine, potassium carbonate

    Solvents: Acetonitrile, dichloromethane

    Conditions: Microwave irradiation, visible-light illumination

Major Products: The major products formed from these reactions include various aryl phosphonates and alkynylphosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (4-fluorobenzyl)phosphonate has diverse applications in scientific research, including:

Comparison with Similar Compounds

  • Dimethyl benzylphosphonate
  • Dimethyl (4-chlorobenzyl)phosphonate
  • Dimethyl (4-methylbenzyl)phosphonate

Comparison: Dimethyl (4-fluorobenzyl)phosphonate is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions with other molecules. Compared to its analogs, the fluorine substitution can enhance the compound’s stability and alter its electronic properties, making it a valuable reagent in specific synthetic applications .

Properties

IUPAC Name

1-(dimethoxyphosphorylmethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FO3P/c1-12-14(11,13-2)7-8-3-5-9(10)6-4-8/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRXOCSAKCSLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=C(C=C1)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-fluorobenzyl bromide (4.86 g, 0.026M) and trimethylphosphite (10 mL, 0.085M) is heated at the reflux temperature for 48 hours. The solution is cooled and excess trimethylphosphite is removed under reduced pressure. The crude product is chromatographed over silica gel (40-63 mμ, 400 g, 45 mL fractions, ethyl acetate), eluting with ethyl acetate. Fractions 41-80 are combined, concentrated, and placed under vacuum for 36 hours. The product (4.52 g) is a colorless oil.
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-fluorobenzyl bromide (25 mL, 0.20 mol) was added to a stirred solution of trimethyl phosphite (35.9 mL, 0.30 mol) at ambient temperature, under a nitrogen atmosphere. The resulting solution was heated at 110° C. for six hours, and then at 90° C. overnight. The reaction mixture was allowed to cool to ambient temperature and then ethyl acetate (350 mL) was added. The solution was washed with saturated sodium bicarbonate (350 mL) and then with saturated brine (2×350 mL). The organic phase was dried with magnesium sulfate, filtered, and concentrated by rotary evaporation. The resulting crude product was purified by flash silica chromatography using 0-35% acetonitrile in ethyl acetate as eluant to yield (4-fluoro-benzyl)-phosphonic acid dimethyl ester (29.44 g, 135 mmol, 66% yield) as a colorless oil. 1H NMR (400 MHz, DMSO) δ 7.33-7.28 (m, 2H); 7.17-7.12 (dd, 2H); 3.61-3.58 (d, 6H); 3.31-3.24 (d, 2H); ESMS (m/z): (M+1)+ found, 219.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
35.9 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl (4-fluorobenzyl)phosphonate
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